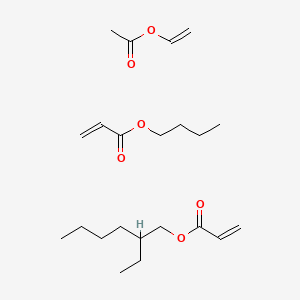
Butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are organic compounds that are commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are used in various industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate typically involves esterification reactions. For butyl prop-2-enoate, butanol reacts with acrylic acid in the presence of an acid catalyst. Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. 2-Ethylhexyl prop-2-enoate is prepared by reacting 2-ethylhexanol with acrylic acid under acidic conditions .
Industrial Production Methods
Industrial production of these compounds often involves continuous processes to ensure high yield and purity. For example, the production of ethenyl acetate involves the use of a fixed-bed reactor where ethylene and acetic acid are continuously fed, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate undergo various chemical reactions, including:
Polymerization: These compounds can undergo free radical polymerization to form polymers and copolymers.
Esterification and Transesterification: They can react with alcohols and acids to form different esters.
Hydrolysis: These esters can be hydrolyzed to their corresponding alcohols and acids under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Esterification: Different esters depending on the reactants used.
Hydrolysis: Corresponding alcohols and acids.
Scientific Research Applications
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate have numerous applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials.
Medicine: Employed in drug delivery systems and medical adhesives.
Industry: Used in coatings, adhesives, and sealants due to their excellent adhesive properties.
Mechanism of Action
The mechanism of action of these compounds primarily involves their ability to undergo polymerization and form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization. These steps are facilitated by the presence of initiators and the reactive double bonds in the monomers .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
Uniqueness
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as flexibility, adhesion, and resistance to environmental factors. These properties make them suitable for a wide range of applications compared to other similar compounds .
Properties
CAS No. |
28040-72-4 |
|---|---|
Molecular Formula |
C22H38O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
InChI Key |
UMNNKDMMAPRBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=O)OC=C |
Related CAS |
28040-72-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


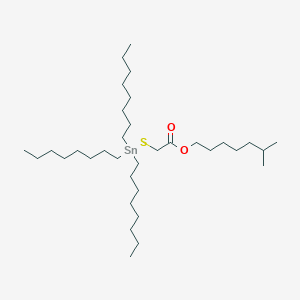
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
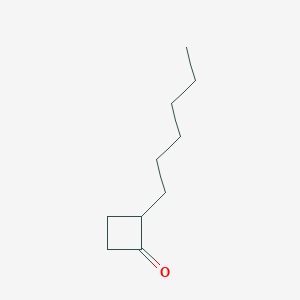

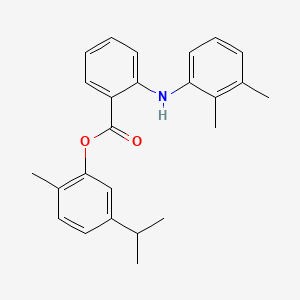
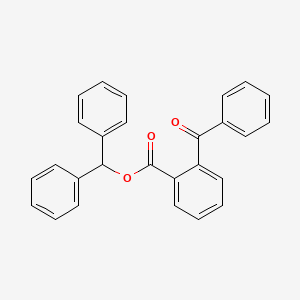
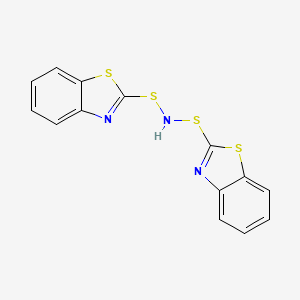

![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
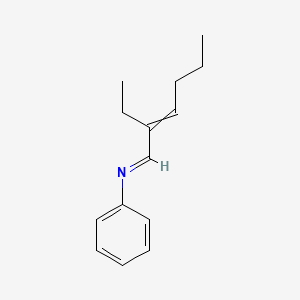
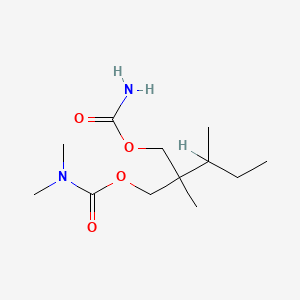
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

